molecular formula C11H12BrClO2 B8438759 2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionaldehyde

2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionaldehyde

Cat. No.: B8438759
M. Wt: 291.57 g/mol
InChI Key: WNXYPDZXSUNIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionaldehyde is a useful research compound. Its molecular formula is C11H12BrClO2 and its molecular weight is 291.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

2-(5-bromo-2-chloro-4-methoxyphenyl)-2-methylpropanal

InChI

InChI=1S/C11H12BrClO2/c1-11(2,6-14)7-4-8(12)10(15-3)5-9(7)13/h4-6H,1-3H3

InChI Key

WNXYPDZXSUNIJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC(=C(C=C1Cl)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(5-bromo-2-chloro-4-methoxy-phenyl)-2-methyl-propionitrile (13 g, 0.045 mol) in dry THF (80 mL) was cooled to −10° C. under argon. DIBALH (1M in THF, 100 mL, 0.10 mol) was added keeping the temperature below 0° C. The mixture was stirred for 30 min/0° C. and then 2 h/25° C. The clear solution was carefully poured into icecold hydrochloric acid (2M, 100 mL). The THF was removed under reduced pressure. The aqueous phase was cooled and the crude product was filtered off and recrystallized from boiling MeOH. Yield: 7.8 g (59%). GCMS: >99%
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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